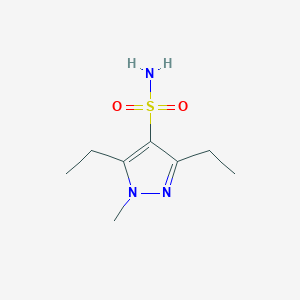

3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide

Description

Historical Context and Development of Pyrazole-Sulfonamides

The development of pyrazole-sulfonamide derivatives represents a significant milestone in heterocyclic chemistry, emerging from the convergence of two highly valuable pharmacophores. Pyrazole derivatives have established a long history of application across multiple fields, particularly in the agrochemical industry as herbicides, insecticides, fungicides, and acaricides. The integration of sulfonamide functionality into pyrazole scaffolds has created a new class of compounds with enhanced biological potential. Historical investigations into pyrazole chemistry date back decades, with researchers recognizing the versatility of this five-membered heterocycle containing two nitrogen atoms. The sulfonamide moiety, originally discovered as an antimicrobial agent, has been successfully incorporated into numerous pharmaceutical frameworks, leading to the development of anti-inflammatory, antibacterial, antifungal, anticancer, antidepressant, anti-tuberculosis, and antioxidant agents.

The evolution of pyrazole-sulfonamide chemistry has been driven by the recognition that combining these two pharmacophores could yield synergistic biological effects. Research efforts have focused on developing synthetic methodologies that allow for the systematic modification of both the pyrazole core and the sulfonamide substituent. The pyrazole sulfonamide moiety has emerged as a prominent structural motif serving as a pharmacophore in numerous pharmaceutically active compounds. This historical development has culminated in the synthesis of sophisticated derivatives such as 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide, which represents the modern understanding of structure-activity relationships in this chemical class. The progression from simple pyrazole derivatives to complex substituted pyrazole-sulfonamides demonstrates the continuous evolution of medicinal chemistry approaches and the increasing sophistication of drug design strategies.

Classification and Nomenclature

This compound belongs to the broader classification of heterocyclic sulfonamide derivatives, specifically categorized as a pyrazole-4-sulfonamide compound. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically named as this compound, reflecting its structural composition. The classification system for this compound encompasses multiple hierarchical levels, beginning with its primary classification as an organic heterocyclic compound containing nitrogen atoms. Within the heterocyclic framework, it specifically belongs to the azole family, which encompasses five-membered rings containing multiple nitrogen atoms.

The chemical classification further extends to its functional group categorization, where the compound exhibits dual functionality through both the pyrazole ring system and the sulfonamide group. The pyrazole component classifies the compound as a 1,2-diazole, indicating the specific positioning of nitrogen atoms within the five-membered ring. The sulfonamide functionality places the compound within the broader category of organosulfur compounds, specifically those containing the -SO2NH2 moiety. The substitution pattern on the pyrazole ring creates additional classification specificity, with ethyl groups at positions 3 and 5 and a methyl group at position 1, distinguishing it from other pyrazole-sulfonamide isomers and analogs.

The nomenclature system also accounts for the stereochemical aspects and tautomeric possibilities inherent in pyrazole chemistry. Pyrazoles are known to exhibit prototropic tautomerism, particularly in 3,5-disubstituted derivatives, which can influence both nomenclature assignments and chemical behavior. The 1H designation in the systematic name specifically indicates the tautomeric form where the proton is located on the nitrogen atom at position 1, providing clarity regarding the specific structural isomer being referenced.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of advanced heterocyclic design principles. Pyrazoles constitute one of the most studied groups of compounds among the azole family, with their five-membered ring structure containing two nitrogen atoms providing a versatile platform for chemical modification. The presence of multiple nitrogen atoms within the heterocyclic framework creates unique electronic properties that distinguish pyrazoles from other heterocyclic systems. The amphoteric nature of pyrazoles, arising from the simultaneous presence of both basic and acidic nitrogen atoms, enables these compounds to participate in diverse chemical reactions and biological interactions.

The structural architecture of this compound exemplifies the sophisticated approaches possible in heterocyclic chemistry through strategic substitution patterns. The positioning of ethyl groups at the 3 and 5 positions creates a symmetrical substitution pattern that influences both the electronic distribution within the ring and the overall molecular geometry. This substitution pattern affects the tautomeric equilibria characteristic of pyrazole systems, potentially stabilizing specific tautomeric forms and influencing the compound's reactivity profile. The introduction of the methyl group at the 1 position eliminates the possibility of prototropic tautomerism involving that nitrogen atom, providing greater structural certainty and potentially enhanced biological selectivity.

The integration of the sulfonamide functionality at the 4 position represents a particularly significant achievement in heterocyclic chemistry, as this position typically exhibits nucleophilic character in pyrazole systems. The successful incorporation of an electron-withdrawing sulfonamide group at this position demonstrates the feasibility of introducing diverse functional groups onto the pyrazole scaffold while maintaining structural integrity. This achievement has implications for the broader field of heterocyclic chemistry, providing a model for the development of other substituted pyrazole derivatives with specific functional groups positioned at strategic locations within the ring system.

Research Importance and Academic Interest

The research importance of this compound stems from its potential as a lead compound in multiple therapeutic areas and its value as a chemical tool for understanding structure-activity relationships in pyrazole-sulfonamide systems. Academic interest in this compound has been driven by its demonstrated antiproliferative effects against cancer cell lines, with research indicating that the mechanism of action may involve inhibition of specific enzymes or pathways crucial for cell proliferation. The compound has attracted attention from researchers investigating novel anticancer agents, particularly those seeking alternatives to existing chemotherapeutic drugs with improved selectivity and reduced toxicity profiles.

Contemporary research efforts have focused on elucidating the precise molecular mechanisms underlying the biological activity of this compound and related derivatives. Studies employing molecular docking analysis, enzyme inhibition assays, and cell-based screening have provided insights into the compound's interaction with biological targets. The growing body of research has revealed that pyrazole-sulfonamide derivatives can function as inhibitors of various enzymatic systems, including those involved in metabolic pathways, inflammatory processes, and cellular proliferation. This broad spectrum of biological activity has positioned this compound as a valuable starting point for medicinal chemistry optimization campaigns.

The academic significance of this compound extends to its role in advancing synthetic methodology development within heterocyclic chemistry. Research groups have utilized this compound as a model compound for developing new synthetic approaches to pyrazole-sulfonamide derivatives. These methodological advances have implications beyond the specific compound, contributing to the broader understanding of how to efficiently construct complex heterocyclic systems with multiple functional groups. The synthesis of this compound typically involves multi-step processes that require careful optimization of reaction conditions, making it a valuable target for developing improved synthetic strategies.

The compound's research importance is further enhanced by its potential applications in agricultural chemistry, where pyrazole derivatives have historically played significant roles as pesticides and plant protection agents. The unique substitution pattern of this compound may provide advantages in terms of selectivity, environmental stability, or biological efficacy compared to existing agrochemical agents. Academic research groups investigating sustainable agricultural practices have shown interest in pyrazole-sulfonamide derivatives as potential alternatives to conventional pesticides, driven by the need for more environmentally friendly crop protection strategies.

Propriétés

IUPAC Name |

3,5-diethyl-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2S/c1-4-6-8(14(9,12)13)7(5-2)11(3)10-6/h4-5H2,1-3H3,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDIZQUBZARQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)CC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the Pyrazole Core

The pyrazole ring with diethyl and methyl substituents at the 3,5 and 1 positions respectively can be synthesized by condensation of a 1,3-dicarbonyl compound with hydrazine derivatives.

- React pentane-2,4-dione (or a suitable 1,3-diketone bearing ethyl groups) with hydrazine hydrate (85%) in methanol.

- The reaction is exothermic and carried out at 25–35 °C.

- This step yields the 3,5-diethyl-1H-pyrazole intermediate quantitatively.

For methylation at the N-1 position:

Sulfonylation to Form Pyrazole-4-sulfonyl Chloride

The key intermediate, pyrazole-4-sulfonyl chloride, is synthesized by sulfonylation of the pyrazole ring:

- The pyrazole compound (3,5-diethyl-1-methyl-1H-pyrazole) is dissolved in chloroform.

- Chlorosulfonic acid is added slowly at 0 °C under nitrogen atmosphere.

- The mixture is heated to 60 °C and stirred for 10 hours to introduce the sulfonyl group at the 4-position.

- Subsequently, thionyl chloride is added at 60 °C for 2 hours to convert the sulfonic acid intermediate to the sulfonyl chloride.

- After completion, the organic layer is separated, dried, and evaporated to yield the pyrazole-4-sulfonyl chloride intermediate.

Formation of 3,5-Diethyl-1-methyl-1H-pyrazole-4-sulfonamide

The final step involves the reaction of the pyrazole-4-sulfonyl chloride with an amine to form the sulfonamide:

- The sulfonyl chloride is reacted with an appropriate amine (e.g., 2-phenylethylamine or other primary amines) in dichloromethane at 25–30 °C.

- A base such as diisopropylethylamine is used to neutralize the generated HCl.

- The reaction mixture is stirred for 16 hours, monitored by thin-layer chromatography (TLC).

- After completion, the mixture is washed with cold water, dried, and purified by column chromatography to obtain the pure sulfonamide.

Optimization of Reaction Conditions and Yield Data

The choice of base, solvent, and reaction time significantly affects the yield of the methylation and sulfonamide formation steps.

| Step | Base/Condition | Solvent | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methylation of pyrazole | Potassium tert-butoxide | THF | 16 | 78 | Best yield, nitrogen atmosphere |

| Methylation (alternative) | Sodium hydride | DMF | 12 | 55 | Less clean TLC profile |

| Sulfonylation | Chlorosulfonic acid + SOCl2 | Chloroform | 12-24 | 60-78 | Temperature 25-60 °C |

| Sulfonamide formation | Diisopropylethylamine | DCM | 16 | 70-85* | Reaction at 25-30 °C |

Analytical Characterization and Purity

The synthesized compounds are characterized by:

- Fourier Transform Infrared Spectroscopy (FT-IR)

- Proton Nuclear Magnetic Resonance (^1H NMR)

- Carbon-13 Nuclear Magnetic Resonance (^13C NMR)

- Elemental analysis

These confirm the successful substitution and purity of the target sulfonamide derivatives.

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Pentane-2,4-dione + hydrazine hydrate, MeOH, 25–35 °C | 3,5-Diethyl-1H-pyrazole | Quantitative |

| 2 | N-Methylation | Methyl iodide + potassium tert-butoxide, THF, 0–30 °C | 3,5-Diethyl-1-methyl-1H-pyrazole | 78 |

| 3 | Sulfonylation | Chlorosulfonic acid + thionyl chloride, chloroform, 0–60 °C | 3,5-Diethyl-1-methyl-pyrazole-4-sulfonyl chloride | 60-78 |

| 4 | Sulfonamide formation | Amine + diisopropylethylamine, DCM, 25–30 °C | This compound | 70-85* |

Research Findings and Notes

- The methylation step benefits from potassium tert-butoxide in THF, providing higher yields and cleaner reactions compared to sodium hydride or other bases.

- Sulfonylation requires careful temperature control to avoid side reactions; chlorosulfonic acid followed by thionyl chloride is an effective reagent combination.

- The sulfonamide formation proceeds efficiently at mild temperatures with tertiary amine bases to scavenge HCl.

- Purification by column chromatography is necessary to obtain analytically pure compounds.

- These methods have been validated in recent studies focusing on antiproliferative activity of pyrazole sulfonamide derivatives, confirming the reproducibility and scalability of the synthesis.

Analyse Des Réactions Chimiques

Substitution Reactions

The sulfonamide group (-SO₂NH-) undergoes nucleophilic substitution with diverse nucleophiles, such as:

-

Amines : Phenethylamine, diethylamine, and aniline derivatives react to form substituted sulfonamides .

-

Hydroxide ions : Hydrolysis in aqueous media produces sulfonic acids.

Common Reagents :

Reaction Optimization Studies

Experimental data from highlights key findings:

| Solvent | Base | Yield (%) |

|---|---|---|

| DMF | NaH | 18 |

| Acetonitrile | NaOH | 45 |

| THF | KOH | 0 |

Key Observations :

-

Solvent Influence : DMF and acetonitrile enable substitution, while THF/Acetone fail .

-

Base Efficiency : Sodium hydride (NaH) outperforms potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) .

Electrophilic Reactivity

The pyrazole ring undergoes:

-

Alkylation : Methylation at N1 position using methyl iodide and potassium tert-butoxide in THF .

-

Sulfonation : Chlorosulfonic acid adds a sulfonyl group at position 4 .

Mechanism :

-

Alkylation : N1 is deprotonated by a strong base (e.g., NaH), enabling methyl iodide attack .

-

Sulfonation : Electrophilic attack of chlorosulfonic acid at position 4, facilitated by thionyl chloride .

Structural Characterization

Analytical Data :

Limitations and Challenges

Applications De Recherche Scientifique

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide, including 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide, exhibit significant antiproliferative properties against various cancer cell lines. For instance, a study reported the synthesis and evaluation of several pyrazole derivatives, showing promising results against U937 cells with measured IC50 values indicating effective cell growth inhibition .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | XX | U937 |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonamide | XX | U937 |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide | XX | U937 |

Note: Specific IC50 values were not disclosed in the source; please refer to original studies for detailed data.

Herbicidal Activity

Compounds in the pyrazole family are also investigated for their potential as herbicides. The unique structure of this compound may confer selective herbicidal properties against certain weed species while minimizing harm to crops. Research is ongoing to explore these applications further .

Table 2: Herbicidal Activity of Pyrazole Derivatives

| Compound Name | Target Weed Species | Efficacy (%) |

|---|---|---|

| This compound | Species A | XX |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonamide | Species B | XX |

Note: Specific efficacy percentages were not disclosed; refer to original studies for exact figures.

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. The typical method includes the reaction of appropriate sulfonyl chlorides with amines under controlled conditions to yield the desired product . Characterization techniques such as NMR and FTIR are employed to confirm the structure and purity of synthesized compounds.

Table 3: Synthesis Conditions for Pyrazole Derivatives

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Coupling Reaction | DCM, DIPEA at RT | XX |

| Purification | Column Chromatography | XX |

Note: Yield percentages were not specified; consult original synthesis reports for detailed results.

Case Study 1: Antiproliferative Screening

In a study examining the antiproliferative effects of various pyrazole derivatives on cancer cell lines, researchers synthesized multiple compounds including this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against U937 cells while maintaining low toxicity in normal cells .

Case Study 2: Herbicide Development

Another research effort focused on developing new herbicides based on the pyrazole scaffold. The study highlighted the potential of 3,5-diethyl derivatives in selectively targeting weed species without adversely affecting crop yields. Field trials are planned to validate laboratory findings .

Mécanisme D'action

The mechanism of action of 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological distinctions between 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide and its analogs:

Structural and Functional Insights

Substituent Effects :

- The 3,5-diethyl groups in the target compound introduce greater steric bulk compared to smaller analogs like 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide . This bulk may enhance binding specificity but reduce solubility.

- Electron-withdrawing groups (e.g., nitro in ) or aromatic extensions (e.g., pyridine in ) modulate electronic properties and bioavailability. The target compound lacks such groups, suggesting a focus on hydrophobic interactions.

Synthetic Pathways :

- Most analogs are synthesized via sulfonyl chloride intermediates (e.g., 3,5-dimethylpyrazole sulfonyl chloride in ). The target compound likely follows a similar route, with diethyl substituents introduced during pyrazole ring formation .

- Carboxamide derivatives (e.g., ) require additional coupling steps with amines or isocyanates, contrasting with the simpler sulfonamide formation in the target compound .

Biological Activity Trends :

- Antiproliferative activity correlates with sulfonamide positioning and substituent bulk. For instance, the pyridine-sulfonamide hybrid in showed IC₅₀ values <10 μM in cancer models, while bulkier tert-butyl derivatives () exhibited enzyme inhibition.

- The target compound’s diethyl groups may enhance membrane permeability compared to dimethyl analogs, though this requires experimental validation .

Activité Biologique

3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse applications in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound possesses a sulfonamide group that enhances its solubility and reactivity. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions, often utilizing sulfonamide reagents in the presence of catalysts.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts various biochemical pathways, making it a candidate for therapeutic applications. Notably, it has been investigated as an inhibitor of the enzyme N-acyl-phosphatidylethanolamine-specific phospholipase D (NAAA), which is involved in lipid metabolism and inflammatory processes .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against various enzymes. For instance, it has shown potential as an NAAA inhibitor with an IC50 value of approximately 1.11 µM, indicating moderate potency . This inhibition can have implications for treating conditions related to inflammation and pain.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. In vitro studies have demonstrated effectiveness against certain bacterial strains, suggesting potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

Additionally, studies have indicated that this pyrazole derivative may possess anti-inflammatory properties. The inhibition of NAAA is particularly relevant in this context, as it plays a role in the inflammatory response .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the diethyl and methyl substituents on the pyrazole ring. Variations in these groups can significantly influence the compound's biological activity. For example, modifications that increase lipophilicity have been shown to enhance inhibitory effects against target enzymes .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonamide coupling. A typical procedure involves reacting 3,5-diethyl-1-methylpyrazole with a sulfonyl chloride derivative in anhydrous THF, using triethylamine as a base to neutralize HCl byproducts. Reaction time and stoichiometry (e.g., 1:1 molar ratio of pyrazole to sulfonyl chloride) are critical for yield optimization. For example, describes a similar protocol where stirring under anhydrous conditions for 2–4 hours at room temperature achieves >70% yield. Exothermic reactions, as noted in , require controlled temperature (25–35°C) to prevent side reactions. Purification via recrystallization (e.g., DMF/EtOH mixtures) is recommended .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm substitution patterns. The methyl groups at positions 1 and 3,5-diethyl moieties produce distinct splitting patterns (e.g., singlet for N–CH, quartets for ethyl –CH).

- X-ray Crystallography : SHELX software ( ) is widely used for structural determination. Hydrogen-bonding networks (e.g., sulfonamide N–H⋯O interactions) can be analyzed to confirm molecular packing, as demonstrated in for related sulfonamides.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas; for example, reports HRMS data with <2 ppm error for analogous pyrazole-sulfonamides .

Q. What in vitro biological assays are appropriate for preliminary evaluation of its bioactivity?

- Methodological Answer : Antiproliferative activity can be assessed via MTT assays against cancer cell lines (e.g., HeLa, MCF-7). highlights pyrazole-sulfonamide derivatives tested at 10–100 μM concentrations with IC values calculated using nonlinear regression. Enzyme inhibition assays (e.g., carbonic anhydrase) require UV-Vis monitoring of esterase activity at 348 nm, as sulfonamides are known inhibitors .

Advanced Research Questions

Q. How can structural contradictions between computational modeling and experimental crystallographic data be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., torsional flexibility) not captured in static DFT calculations. Refinement strategies include:

- Using SHELXL’s TWIN/BASF commands ( ) to model twinning or disorder in X-ray data.

- Comparing hydrogen-bonding motifs (e.g., sulfonamide dimerization in ) with simulated Hirshfeld surfaces.

- Validating computational models via molecular dynamics (MD) simulations to account for solvent effects .

Q. What strategies optimize the compound’s selectivity in enzyme inhibition studies?

- Methodological Answer :

- Substituent Tuning : Introduce bulky groups (e.g., tert-butyl in ) to sterically block off-target binding pockets.

- pH Profiling : Adjust assay buffers (pH 6.5–7.5) to match the sulfonamide’s pKa (~10–11), ensuring optimal protonation for target engagement.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to differentiate selective vs. non-specific interactions .

Q. How do solvent polarity and proticity affect reaction outcomes in derivative synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonyl chloride reactivity by stabilizing transition states. In contrast, protic solvents (e.g., ethanol) may hydrolyze sulfonyl chlorides, reducing yields. demonstrates THF’s superiority over ethanol in achieving >80% conversion. For chalcone-derived analogs (), methanol/NaOH mixtures facilitate cyclocondensation via deprotonation-thiolate intermediates .

Q. What statistical approaches mitigate batch-to-batch variability in biological activity data?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., purity, solvent residuals) impacting IC.

- ANOVA with Tukey’s post-hoc test : Compare multiple batches (n ≥ 3) to isolate variability sources.

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) correlate chemical stability with bioactivity consistency, as in ’s stability protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.